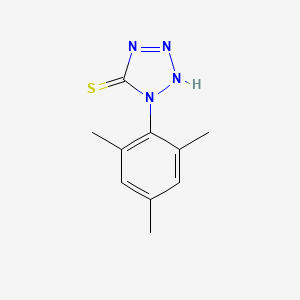

1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol

Description

1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol is a tetrazole derivative characterized by a sulfur-containing thiol group at the 5-position and a 2,4,6-trimethylphenyl substituent at the 1-position of the tetrazole ring. The compound’s structure (C₁₀H₁₂N₄S, molecular weight: 220.29 g/mol) confers unique steric and electronic properties due to the electron-donating methyl groups on the aryl ring.

Properties

CAS No. |

52127-86-3 |

|---|---|

Molecular Formula |

C10H12N4S |

Molecular Weight |

220.30 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)-2H-tetrazole-5-thione |

InChI |

InChI=1S/C10H12N4S/c1-6-4-7(2)9(8(3)5-6)14-10(15)11-12-13-14/h4-5H,1-3H3,(H,11,13,15) |

InChI Key |

GVQVSLTUYIDGNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C(=S)N=NN2)C |

solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Step 2: Conversion to 1H-Tetrazole-5-thiol

Reactants : The intermediate from step 1 is reacted with an alkali metal sulfide (e.g., sodium sulfide) or ammonium sulfide.

-

- Conducted at room temperature or slightly elevated temperatures.

- Aprotic solvents such as acetone or acetonitrile are preferred.

- Reaction time depends on temperature but generally proceeds efficiently.

Outcome : Formation of the 1-(2,4,6-trimethyl-phenyl)-1H-tetrazole-5-thiol compound.

Optional Deprotection Step

- If the 1-position substituent was introduced as a protecting group (e.g., benzyl or methoxybenzyl derivatives), a deprotection step using strong acids or hydrogenation can be applied to remove these groups, yielding the free 1-H-tetrazole-5-thiol. For the target compound, if the 2,4,6-trimethylphenyl group acts as a final substituent, this step may be unnecessary.

Alternative Synthetic Routes

While the patent method is the most direct and documented for 1-substituted tetrazole-5-thiols, related tetrazole-5-thiol derivatives have been synthesized via:

Reaction of aryl isothiocyanates with sodium azide in aqueous media , producing 1-aryl-1H-tetrazole-5-thiols. For example, 1-phenyl-1H-tetrazole-5-thiol was synthesized by reacting phenyl isothiocyanate with sodium azide in water. This method could be adapted for 2,4,6-trimethylphenyl isothiocyanate.

Alkylation of tetrazole-5-thiol derivatives to introduce substituents at the 1-position, although this is more common for alkyl or simple aryl groups.

Cyclization reactions involving hydrazine and substituted aromatic aldehydes to form complex derivatives, but these are more relevant for functionalized tetrazole-5-thiols rather than the simple 2,4,6-trimethylphenyl derivative.

Comparative Data Table of Preparation Conditions

| Step | Reactants / Reagents | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| 1 | Sulfinyl/sulfonyl cyanide + 2,4,6-trimethylphenyl azide | Benzene, n-hexane, halocarbons | Room temp to elevated (varies) | Hours (varies with temp) | Flexible conditions; sealed or open vessel |

| 2 | Intermediate + Na2S or (NH4)2S | Acetone, acetonitrile | Room temp to slightly elevated | Hours (dependent on temp) | Aprotic solvents preferred |

| 3* | Deprotection with strong acid or hydrogenation | Acidic media or H2 gas | Mild conditions | Variable | Optional; only if protecting group present |

*Step 3 is optional depending on substituent.

Chemical Reactions Analysis

Types of Reactions: 1-Mesityl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Addition: The tetrazole ring can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Addition: Nucleophiles such as amines or thiols can add to the tetrazole ring under mild conditions.

Major Products Formed:

Disulfides: Formed by the oxidation of the thiol group.

Substituted Tetrazoles: Formed by electrophilic aromatic substitution.

Nucleophilic Addition Products: Formed by the addition of nucleophiles to the tetrazole ring.

Scientific Research Applications

1-Mesityl-1H-tetrazole-5-thiol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

Industry: Utilized in the development of advanced materials, including corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-mesityl-1H-tetrazole-5-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

Pathways Involved: The compound may interfere with cellular redox balance, leading to oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol with related tetrazole-thiol derivatives:

Key Observations:

- Electron-donating vs. This contrasts with nitro- or halogen-substituted derivatives, where electron-withdrawing groups reduce ring electron density .

- Steric effects: The 2,4,6-trimethyl substitution creates significant steric bulk, which may hinder nucleophilic reactions at the thiol group compared to less-substituted analogs .

Reactivity and Functionalization

- Alkylation and acylation: Tetrazole-thiols typically undergo S-alkylation with halides or acyl chlorides. For example, 1-phenyl-1H-tetrazole-5-thiol reacts with chloroacetone or phenacyl bromide to form thioether derivatives with high yields (92–95%) . The trimethylphenyl variant may exhibit slower reaction kinetics due to steric hindrance .

- Polymerization and thermal stability: Dichlorovinyl derivatives of 5-substituted tetrazoles (e.g., from reactions with trichloroethylene) show low thermal stability but polymerize readily. The trimethylphenyl group could improve thermal stability by reducing ring strain .

Industrial Relevance

Biological Activity

1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a tetrazole ring substituted with a 2,4,6-trimethylphenyl group and a thiol (-SH) functional group. The presence of the tetrazole moiety allows it to act as a bioisostere for carboxylic acids, which enhances its biological relevance.

Antimicrobial Activity

1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can have minimal inhibitory concentration (MIC) values ranging from 0.8 to 3.2 µg/mL against various Gram-positive and Gram-negative bacteria . This suggests that 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol could potentially target clinical strains effectively.

Antifungal Properties

Research indicates that tetrazole derivatives demonstrate antifungal activity against several Candida species. The most sensitive strain identified was Saccharomyces cerevisiae, with MIC values indicating susceptibility to these compounds .

Antitumor Activity

The compound has been investigated for its antitumor potential. Similar tetrazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.

The biological activity of 1-(2,4,6-trimethyl-phenyl)-1H-tetrazole-5-thiol is attributed to its ability to interact with specific molecular targets:

- Bioisosteric Replacement : The tetrazole ring can mimic carboxylic acids, facilitating interactions with biological receptors.

- Reactive Thiol Group : The thiol group can participate in redox reactions and form disulfides or other derivatives that may enhance biological activity.

Study on Antimicrobial Efficacy

A recent study synthesized various tetrazole derivatives and evaluated their antimicrobial properties against clinical strains of bacteria. The findings indicated that certain derivatives exhibited higher efficacy than traditional antibiotics like Ciprofloxacin .

Evaluation of Antitumor Effects

In vitro studies demonstrated that specific tetrazole compounds could significantly inhibit tumor cell growth. For instance, one derivative was noted to arrest the cell cycle in the G2/M phase at low micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrazole-thiol derivatives typically involves heterocyclic ring formation and functional group modifications. For example, a general protocol for analogous compounds uses:

- Catalytic conditions : Bleaching Earth Clay (pH 12.5) in PEG-400 solvent at 70–80°C under heterogeneous catalysis .

- Key steps : Reaction monitoring via TLC, product isolation via ice-water quenching, and purification through recrystallization in aqueous acetic acid .

Variations in temperature, solvent polarity (e.g., PEG-400 vs. THF), and catalyst loading can alter yields by ±15%. For reproducibility, maintain strict stoichiometric ratios (1:1 molar equivalents of reactants) and precise pH control .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol?

Methodological Answer:

- ¹H NMR : The thiol (-SH) proton typically appears as a singlet at δ 3.5–4.5 ppm, while aromatic protons from the 2,4,6-trimethylphenyl group resonate as a singlet (due to symmetry) at δ 6.7–7.2 ppm. Methyl groups show peaks at δ 2.1–2.5 ppm .

- IR : The S-H stretch appears as a broad band at ~2550 cm⁻¹, and the tetrazole ring exhibits C=N stretches at 1600–1650 cm⁻¹ .

- Validation : Compare experimental data with computational spectra (e.g., DFT calculations) to resolve ambiguities in overlapping signals .

Q. Q3. What are the stability profiles of 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Thiol groups (-SH) are prone to oxidation under basic conditions (pH > 9), forming disulfide bridges. Stabilize the compound using inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Thermal stability : Decomposition occurs above 150°C. Use differential scanning calorimetry (DSC) to identify exact degradation points .

- Storage : Store at –20°C in amber vials to prevent photolytic degradation .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol in nucleophilic substitution reactions?

Methodological Answer:

- Software tools : Use Gaussian or ORCA for DFT calculations to map electron density distributions. Focus on the thiol group’s nucleophilicity (Fukui indices) and steric effects from the trimethylphenyl substituent .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, analogs with similar structures show activity against microbial targets via hydrogen bonding with active-site residues .

Q. Q5. How can contradictory spectral data for 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol be resolved?

Methodological Answer:

- Case study : If NMR signals for methyl groups overlap with solvent peaks, use deuterated DMSO-d₆ instead of CDCl₃ to shift residual solvent signals .

- Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm connectivity. For IR, use attenuated total reflectance (ATR) to minimize sample preparation artifacts .

- Collaborative validation : Cross-reference data with crystallographic results (e.g., single-crystal XRD) from analogous compounds .

Q. Q6. What experimental strategies can optimize the biological activity of 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol derivatives?

Methodological Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance electrophilicity and interaction with biological targets .

- Structure-activity relationship (SAR) : Test analogs with varying substituents (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) to identify critical functional groups .

- In vitro assays : Use MIC (minimum inhibitory concentration) tests against bacterial/fungal strains to quantify potency .

Q. Q7. How can researchers address low yields in large-scale synthesis of 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol?

Methodological Answer:

- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer. Use microreactors to minimize side reactions .

- Catalyst screening : Test alternative catalysts (e.g., Amberlyst-15) to improve turnover frequency .

- Scale-up challenges : Monitor exothermic peaks using reaction calorimetry to prevent thermal runaway .

Q. Q8. What are the ethical and safety protocols for handling 1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol in laboratory settings?

Methodological Answer:

- Safety compliance : Follow the Chemical Hygiene Plan (e.g., fume hood use, PPE) for compounds with reactive thiol groups .

- Waste disposal : Neutralize residual thiols with oxidizing agents (e.g., H₂O₂) before disposal .

- Training : Complete 100% score on safety exams covering spill management and emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.